4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid
CAS No.: 164164-26-5
VCID: VC0172520
Molecular Formula: C13H8F2O2
Molecular Weight: 234.202
* For research use only. Not for human or veterinary use.
![4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid - 164164-26-5](/images/no_structure.jpg)
Description |
4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid is an organic compound characterized by its biphenyl structure with two fluorine atoms at the 4 and 4' positions and a carboxylic acid group at the 3 position. This compound is notable for its unique electronic properties due to the presence of fluorine, which can influence its reactivity and interactions in various chemical contexts. Synthesis and Chemical ReactionsThe synthesis of 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid typically involves advanced catalytic systems to enhance yields and minimize by-products. Common reagents for reactions involving similar biphenyl compounds include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The Suzuki-Miyaura coupling is a prevalent method for synthesizing difluorinated biphenyl compounds, offering excellent yields . Synthesis Steps:
Applications and Biological ActivityWhile specific biological activity data for 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid is limited, compounds with similar structures have shown potential in medicinal chemistry. The presence of fluorine can enhance the compound's stability and interactions with biological targets, making it a candidate for further research in drug development. Potential Applications:
Comparison with Related Compounds
Research Findings and Future DirectionsResearch on fluorinated biphenyl compounds highlights their potential in medicinal chemistry due to their unique electronic properties. Future studies should focus on the specific biological activities of 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid and its derivatives, exploring their interactions with biological targets and potential applications in drug development. Future Research Directions:
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 164164-26-5 | ||||||||||||
Product Name | 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid | ||||||||||||
Molecular Formula | C13H8F2O2 | ||||||||||||
Molecular Weight | 234.202 | ||||||||||||
IUPAC Name | 2-fluoro-5-(4-fluorophenyl)benzoic acid | ||||||||||||
Standard InChI | InChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7H,(H,16,17) | ||||||||||||
Standard InChIKey | QFOLNTPEYOGOJM-UHFFFAOYSA-N | ||||||||||||
SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)F | ||||||||||||
Synonyms | 5-(4-Fluorophenyl)-2-fluorobenzoic acid | ||||||||||||
PubChem Compound | 46312333 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume